
N,N-双(2-氰乙基)甲酰胺
概述
描述
N,N-Bis(2-cyanoethyl)formamide is an organic compound with the molecular formula C₇H₉N₃O and a molecular weight of 151.17 g/mol . It is also known by other names such as 3,3’-Formyliminodipropiononitrile . This compound is characterized by the presence of two cyanoethyl groups attached to a formamide moiety, making it a versatile intermediate in organic synthesis.
科学研究应用
N,N-Bis(2-cyanoethyl)formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential role in biochemical pathways.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions: N,N-Bis(2-cyanoethyl)formamide can be synthesized through the reaction of acrylonitrile with formamide in the presence of a base . The reaction typically involves the use of catalytic quantities of sodium, which facilitates the addition of the cyanoethyl groups to the formamide. The reaction can be represented as follows:
2 CH2=CH-CN+HCONH2→N,N-Bis(2-cyanoethyl)formamide
Industrial Production Methods: In industrial settings, the synthesis of N,N-Bis(2-cyanoethyl)formamide follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures to facilitate the reaction.
化学反应分析
Types of Reactions: N,N-Bis(2-cyanoethyl)formamide undergoes various chemical reactions, including:
Substitution Reactions: The cyanoethyl groups can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed to yield formamide and cyanoacetic acid derivatives.
Common Reagents and Conditions:
Bases: Sodium or potassium hydroxide for substitution reactions.
Acids: Hydrochloric acid for hydrolysis reactions.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: Formamide and cyanoacetic acid derivatives.
作用机制
The mechanism of action of N,N-Bis(2-cyanoethyl)formamide involves its ability to act as a nucleophile due to the presence of the cyanoethyl groups. These groups can participate in various chemical reactions, targeting specific molecular pathways and facilitating the formation of new chemical bonds.
相似化合物的比较
N,N-Diethylformamide: Similar structure but with ethyl groups instead of cyanoethyl groups.
N,N-Dimethylformamide: Contains methyl groups instead of cyanoethyl groups.
Uniqueness: N,N-Bis(2-cyanoethyl)formamide is unique due to the presence of the cyanoethyl groups, which impart distinct reactivity and make it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
N,N-bis(2-cyanoethyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-3-1-5-10(7-11)6-2-4-9/h7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRFNYCEQURXPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CCC#N)C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063034 | |
| Record name | Formamide, N,N-bis(2-cyanoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3445-84-9 | |
| Record name | N,N-Bis(2-cyanoethyl)formamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3445-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Bis(2-cyanoethyl)formamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003445849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formamide, N,N-bis(2-cyanoethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Formamide, N,N-bis(2-cyanoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-formyliminodipropiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.330 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-Bis(2-cyanoethyl)formamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z575D599N3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is N,N-Bis(2-cyanoethyl)formamide useful in analyzing gasoline composition?
A1: CEF exhibits selective affinity for aromatic hydrocarbons, making it a valuable stationary phase in gas chromatography. Research has shown that CEF effectively separates aromatics from other gasoline components like saturates and olefins. [, ] This separation allows for the accurate quantification of individual aromatic compounds, including benzene, toluene, ethylbenzene, and xylenes, which is crucial for assessing gasoline quality and environmental impact. []
Q2: Can N,N-Bis(2-cyanoethyl)formamide be used to analyze air samples?
A2: Yes, CEF's ability to separate aromatic hydrocarbons extends to analyzing ambient air samples. [] A study demonstrated that using CEF in gas chromatography, coupled with sulfuric acid extraction to remove interfering oxygenated solvents, enables the determination of aromatic hydrocarbons present in charcoal tube air samples. [] This application is particularly relevant for monitoring air quality and assessing exposure to potentially harmful aromatic compounds.
Q3: Beyond gasoline and air, are there other applications for N,N-Bis(2-cyanoethyl)formamide in analytical chemistry?
A3: CEF has proven useful for analyzing paint products like enamels and thinners. [] Due to stricter regulations on photochemically reactive solvents in paints, accurately quantifying aromatic content is critical. A gas chromatographic method utilizing CEF successfully determined toluene, ethylbenzene, and total aromatics in these products. [] This analysis helps ensure compliance with environmental regulations and minimize the release of volatile organic compounds.
Q4: Are there any limitations to using N,N-Bis(2-cyanoethyl)formamide in gas chromatographic analysis?
A4: While highly effective, CEF's performance can be influenced by certain factors. For example, the presence of gem-disubstituted cyclohexyl naphthenes and high concentrations of dicycloparaffins have been shown to introduce errors in the analysis of cyclopentyl-cyclohexyl naphthene splits in gasoline. [] Therefore, understanding the potential limitations and interferences associated with CEF is crucial for accurate and reliable analysis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
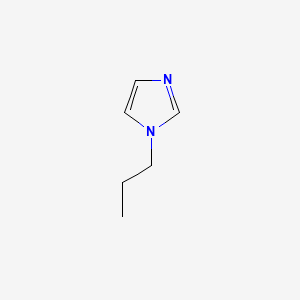
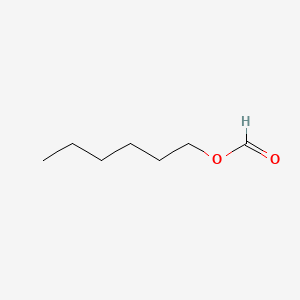
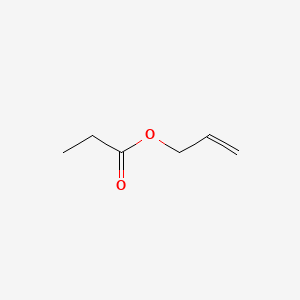

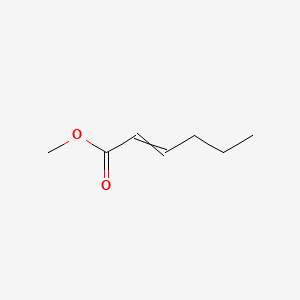


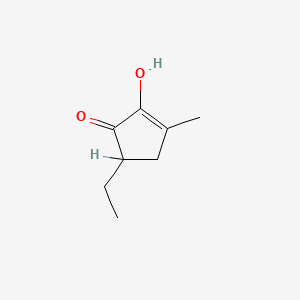

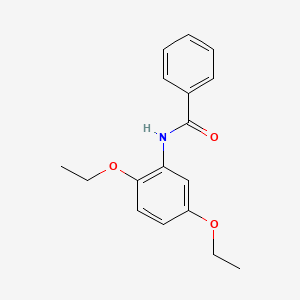

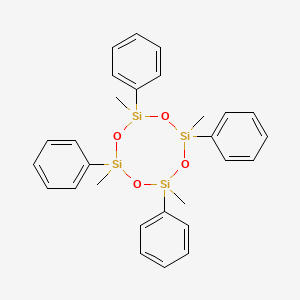

![5H-Indeno[1,2-b]pyridine](/img/structure/B1584491.png)
